![molecular formula C6H4Cl3N B1607360 2,3,5-Trichloro-4-methylpyridine CAS No. 53939-29-0](/img/structure/B1607360.png)
2,3,5-Trichloro-4-methylpyridine
Overview
Description
2,3,5-Trichloro-4-methylpyridine is a chemical compound with the molecular weight of 196.46 . It is a pyridine ring substituted with three chlorine atoms and one methyl group .
Molecular Structure Analysis
The IUPAC name for 2,3,5-Trichloro-4-methylpyridine is the same as its common name . The InChI code is1S/C6H4Cl3N/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3
. Physical And Chemical Properties Analysis
2,3,5-Trichloro-4-methylpyridine has a molecular weight of 196.46 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Purification
2,3,5-Trichloro-4-methylpyridine is a significant intermediate in various medicines and pesticides. Research by Su Li (2005) delved into methods for its separation and purification, employing techniques like extraction, distillation, and column chromatography, achieving over 99% purity. This highlights its vital role in the pharmaceutical and agricultural chemical sectors (Su Li, 2005).
Photochemical Applications
The photochemical properties of pyridine derivatives, including those similar to 2,3,5-Trichloro-4-methylpyridine, have been studied. For instance, E. Taylor and R. O. Kan (1963) investigated the dimerization of various 2-aminopyridines and 2-pyridones upon ultraviolet irradiation, revealing insights into their molecular behavior and potential applications in photochemistry (E. Taylor & R. O. Kan, 1963).
Spectroscopy and Structural Analysis
Significant research has been conducted on the spectroscopic and structural properties of trichloropyridine compounds. N. Irvine, David H. Cooper, and S. Thornburgh (2008) examined the structure of hydroxytrichloropicolinic acids, offering critical insights into the molecular structure and behavior of related compounds (N. Irvine, David H. Cooper, & S. Thornburgh, 2008).
Electrophoretic Separation
The electrophoretic mobilities of methylpyridines, including compounds analogous to 2,3,5-Trichloro-4-methylpyridine, have been analyzed to understand their separation behaviors. S. Wren (1991) explored this in the context of free solution capillary electrophoresis, providing valuable data for chemical separation processes (S. Wren, 1991).
Chemical Reactions and Synthesis
Research on the reactivity and synthesis of pyridine derivatives, similar to 2,3,5-Trichloro-4-methylpyridine, has been extensive. E. Ager, B. Iddon, and H. Suschitzky (1972) delved into the reactions of tetrachloro-4-methylsulphonylpyridine and related compounds, shedding light on the chemical behavior and potential synthetic routes of such molecules (E. Ager, B. Iddon, & H. Suschitzky, 1972).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that pyridine derivatives can form a wide variety of xenobiotic compounds ranging from drugs to pesticides .
Mode of Action
It’s known that hydroxyl groups can activate pyridine to electrophilic attack, especially ortho and para to the hydroxyls .
Biochemical Pathways
It’s known that pyridine derivatives can be involved in a variety of biochemical reactions . For example, 4-hydroxypyridine can be transformed to 3,4-dihydroxypyridine by means of 4-hydroxypyridine-3-hydrolase .
Pharmacokinetics
It’s known that the compound has a molecular weight of 19646 , which may influence its bioavailability.
Result of Action
It’s known that the compound is a versatile reactant that can be used in reactions with alkynes and amines to produce useful products such as quinazolinones and 3,4-dihydroisoquinolones .
properties
IUPAC Name |
2,3,5-trichloro-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRMKPWLEIQRSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074055 | |
Record name | 2,3,5-Trichloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trichloro-4-methylpyridine | |
CAS RN |
53939-29-0 | |
Record name | 2,3,5-Trichloro-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53939-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2,3,5-trichloro-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053939290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,5-Trichloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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